rac FTY720-d4 Phosphate

Isotopic Purity Mass Spectrometry Internal Standard

Bioanalytical labs quantifying fingolimod phosphate by LC-MS/MS face matrix effects that compromise data integrity without a perfect co-eluting internal standard. rac FTY720-d4 Phosphate resolves this limitation. • Enables robust matrix effect correction and ionization variability normalization for validated methods • Isotopic purity ≥98% d4 ensures minimal cross-talk and reliable low-LLOQ quantitation • Supplied with comprehensive characterization data for regulatory-compliant bioequivalence and TDM studies

Molecular Formula C19H34NO5P
Molecular Weight 391.481
CAS No. 1794828-93-5
Cat. No. B589725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac FTY720-d4 Phosphate
CAS1794828-93-5
Synonyms2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate);  2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 Mono(dihydrogen phosphate) Ester;  FTY720-P-d4;  FTY-P-d4; 
Molecular FormulaC19H34NO5P
Molecular Weight391.481
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
InChIInChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2
InChIKeyLRFKWQGGENFBFO-ONNKGWAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: rac FTY720-d4 Phosphate (CAS 1794828-93-5) for Quantitative Bioanalysis


rac FTY720-d4 Phosphate is a deuterated stable isotope-labeled internal standard (SIL-IS) of the active metabolite fingolimod phosphate. It is a synthetic compound with the molecular formula C19H30D4NO5P and a molecular weight of 391.48 g/mol . This compound is specifically designed to serve as an analytical reference standard and internal standard for the precise quantification of FTY720 phosphate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As a labeled analogue, it possesses near-identical physicochemical properties to its unlabeled counterpart, making it an essential tool for correcting matrix effects, ionization variability, and extraction recovery during sample analysis [1].

Technical Justification: Why rac FTY720-d4 Phosphate Cannot Be Replaced by a Generic Alternative


Generic substitution of rac FTY720-d4 Phosphate with a non-deuterated analog or an alternative stable isotope-labeled internal standard (SIL-IS) is not analytically equivalent and will compromise quantitative LC-MS/MS data integrity. The use of a perfect co-eluting SIL-IS, such as a deuterated analog, is critical for correcting for matrix effects, which can cause significant ion suppression or enhancement, and for normalizing variations in sample preparation and instrument response [1]. The absence of a commercially available deuterated internal standard has been explicitly cited as a limitation in prior analytical methods, forcing the use of suboptimal structural analogs like C17-sphingosine-1-phosphate, which do not perfectly mimic the analyte's behavior [2]. Therefore, the procurement of this specific compound is a non-negotiable requirement for achieving validated, high-precision, and regulatory-compliant quantification of fingolimod phosphate.

Quantitative Differentiation Data for rac FTY720-d4 Phosphate (CAS 1794828-93-5)


Evidence Item 1: High Isotopic Purity Confirmed by MS for Minimal Cross-Talk

rac FTY720-d4 Phosphate demonstrates high isotopic purity, quantified by mass spectrometry with a normalized intensity of 98.00% for the d4 isotopologue [1]. This is in contrast to alternative deuterated FTY720 analogs, which may exhibit lower purity, such as a reported 95.00% d4 purity for another compound . This high d4 enrichment minimizes spectral cross-talk and interference from lower-mass isotopologues (d0-d3), which is critical for accurate quantification.

Isotopic Purity Mass Spectrometry Internal Standard

Evidence Item 2: Enabling Robust Method Validation via Perfect Analyte Mimicry

The availability of rac FTY720-d4 Phosphate directly addresses a key historical limitation in FTY720 phosphate analysis. A 2012 study by Ferreirós et al. established a robust LC-MS/MS method but noted that 'no deuterated derivatives of the analytes were commercially available,' forcing them to use the non-ideal structural analog C17-sphingosine-1-phosphate as an internal standard [1]. In contrast, the commercial availability of this deuterated standard now allows for a validated method using a perfect isotopic internal standard, as demonstrated in more recent work where 'Fingolimod-P-D4' was used for plasma analysis, enabling correction for variations in extraction efficiency and ionization [2].

LC-MS/MS Method Validation Matrix Effect

Evidence Item 3: Pharmacopeial Traceability for Regulatory Filings

rac FTY720-d4 Phosphate is supplied as a fully characterized reference standard with the capability for traceability against pharmacopeial standards (USP or EP) [1]. This is a critical differentiator for quality control (QC) applications and Abbreviated New Drug Application (ANDA) filings, where establishing a clear chain of traceability is mandatory. Non-certified or generic research-grade compounds lack this level of regulatory alignment and supporting documentation, which can lead to significant delays and questions during regulatory review .

Reference Standard Regulatory Compliance Quality Control

Evidence Item 4: Superior Correction for Matrix Effects vs. Structural Analogs

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) like rac FTY720-d4 Phosphate is its superior ability to correct for matrix effects compared to a structural analog [1]. Because the deuterated compound is chemically identical to the analyte except for mass, it will experience the exact same extraction recovery, ionization efficiency, and ion suppression or enhancement in the LC-MS source. This is in stark contrast to the use of a structural analog internal standard, whose behavior can diverge from the analyte, leading to inaccurate quantification. The difference in recovery between FTY720 and FTY720-phosphate itself has been documented, with the phosphate derivative showing a lower recovery due to its higher polarity, underscoring the need for a perfectly matched internal standard [2].

Matrix Effect Ion Suppression SIL-IS

Optimal Procurement and Application Scenarios for rac FTY720-d4 Phosphate


Scenario 1: Developing a Validated LC-MS/MS Method for Therapeutic Drug Monitoring (TDM)

This scenario applies to a bioanalytical CRO or a hospital research laboratory developing an LC-MS/MS method for the therapeutic drug monitoring (TDM) of fingolimod phosphate in patients with multiple sclerosis. The use of rac FTY720-d4 Phosphate as a SIL-IS is mandatory for achieving the required precision and accuracy for a validated method. As demonstrated in the literature, the availability of this deuterated standard overcomes previous methodological limitations and enables robust correction for matrix effects, ensuring reliable patient data [1]. The product's high isotopic purity (98.00% d4) ensures minimal cross-talk, contributing to a low LLOQ and reliable quantitation [2].

Scenario 2: Conducting a Regulated Bioequivalence or Pharmacokinetic Study

A pharmaceutical company is conducting a bioequivalence study for a generic fingolimod formulation or a Phase I pharmacokinetic (PK) study for a new chemical entity. In this highly regulated environment (FDA/EMA), the analytical method must be fully validated and demonstrate traceability. Procuring rac FTY720-d4 Phosphate as a certified reference standard addresses this need directly, as it is supplied with comprehensive characterization data and the potential for traceability to USP or EP standards [1]. This selection provides the necessary documentation to satisfy regulatory auditors and ensures the generated data is defensible and submission-ready, thereby mitigating regulatory risk and preventing costly study delays [2].

Scenario 3: Investigating Intracellular and Tissue-Specific Drug Distribution

An academic or industry researcher is investigating the subcellular distribution of FTY720 phosphate in specific immune cells or tissue compartments, as previously explored by Ferreirós et al. (2012) [1]. These experiments often involve complex sample preparation from limited biological material, leading to significant matrix effects and sample loss. The use of rac FTY720-d4 Phosphate as an internal standard is critical for normalizing these variations and achieving accurate quantitation. Its use enables researchers to confidently measure small, biologically relevant changes in drug concentration across different compartments, which is essential for understanding the drug's mechanism of action and pharmacodynamics.

Scenario 4: Quality Control (QC) Release Testing of Fingolimod Drug Product

This scenario is for a QC laboratory within a pharmaceutical manufacturing facility responsible for the release testing of fingolimod capsules or tablets. The lab requires a highly pure and fully characterized reference standard for the identification, assay, and impurity profiling of the active pharmaceutical ingredient (API). rac FTY720-d4 Phosphate is specifically designed for these analytical purposes and can be used for method development, method validation (AMV), and routine QC applications, including for ANDA filings [1]. Its use as a reference standard ensures the accuracy and reliability of the QC data, which is a fundamental requirement for cGMP compliance and for ensuring patient safety and product efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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